molecular formula C18H24N2O3S B2699113 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2310102-62-4

1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2699113
CAS No.: 2310102-62-4
M. Wt: 348.46
InChI Key: DNAFLMUVNMLOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,4-diazepane (a seven-membered ring containing two nitrogen atoms) substituted at the 4-position with a thiolane (tetrahydrothiophene) moiety and at the 1-position with a 2,3-dihydro-1,4-benzodioxine-2-carbonyl group. The diazepane core provides a scaffold for interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c21-18(17-12-22-15-4-1-2-5-16(15)23-17)20-8-3-7-19(9-10-20)14-6-11-24-13-14/h1-2,4-5,14,17H,3,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAFLMUVNMLOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2COC3=CC=CC=C3O2)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multiple steps, starting from commercially available precursorsThe final step often involves the coupling of these two fragments through a methanone linkage under controlled conditions, such as the use of specific catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow researchers to study reaction mechanisms and develop new synthetic pathways. For instance, it can be used to create derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties.

Biology

Biological investigations focus on the compound's potential activities such as enzyme inhibition and receptor binding . Notably, it has been identified as an agonist for the Free Fatty Acid Receptor 1 (FFA1) , which plays a crucial role in insulin signaling pathways. Activation of FFA1 by this compound has been linked to improvements in glucose tolerance, suggesting its application in metabolic research and diabetes treatment.

Medicine

The compound is under investigation for its therapeutic potential in drug development. Ongoing research aims to explore its efficacy as a lead compound for designing new drugs targeting various diseases. Its interaction with biological targets opens avenues for developing medications that could address conditions like obesity and diabetes.

Case Study 1: Pharmacological Activity

A study conducted on the pharmacological activity of 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane demonstrated its ability to activate FFA1 receptors effectively. The results indicated significant improvements in glucose metabolism in animal models, highlighting its potential as a therapeutic agent for type 2 diabetes management.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound has revealed various analogs with enhanced biological properties. For example, modifications to the thiolane component have resulted in compounds exhibiting increased potency against specific biological targets, paving the way for new drug candidates.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The pathways involved can include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diazepane Derivatives with Aryl Carbonyl Substituents

a) 1-[2-(Methylsulfanyl)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane (BK80973)
  • Structure : Replaces the benzodioxine-carbonyl group with a 2-(methylsulfanyl)benzoyl substituent.
  • Molecular Weight : 336.5153 g/mol (C₁₇H₂₄N₂OS₂) .
  • Key Differences : The methylsulfanyl group introduces a sulfur atom directly on the benzene ring, which may enhance lipophilicity and alter binding kinetics compared to the benzodioxine group.
b) 1-(3-Chlorobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane (BK82779)
  • Structure : Substitutes the benzodioxine-carbonyl with a 3-chlorobenzoyl group.
  • Molecular Weight : 324.8687 g/mol (C₁₆H₂₁ClN₂OS) .
Comparison with Target Compound
Property Target Compound BK80973 BK82779
Aryl Group 2,3-Dihydro-1,4-benzodioxine 2-(Methylsulfanyl)benzene 3-Chlorobenzene
Molecular Weight ~350–360 g/mol (estimated) 336.5153 324.8687
Key Functional Groups Benzodioxine, thiolane Methylsulfanyl, thiolane Chlorine, thiolane
Potential Bioactivity Unreported (inferred stability) Unreported Unreported

The benzodioxine group in the target compound likely offers superior metabolic stability compared to BK80973 and BK82779 due to its fused oxygenated ring system, which resists oxidative degradation .

Diazepane Derivatives with Heterocyclic Fused Systems

a) 1,4-Benzodioxin-Based Thiadiazole-Fused Analogs
  • Structure : Benzodioxine fused with thiadiazole rings (e.g., compounds 1–25 in ).
  • Key Differences : These analogs replace the diazepane-thiolane scaffold with fused thiadiazole systems.
Comparison with Target Compound
Property Target Compound Thiadiazole-Fused Analogs
Core Structure Diazepane-thiolane Fused thiadiazole-benzodioxine
Bioactivity Unreported α-Amylase/α-glucosidase inhibition
Metabolic Features Likely stable due to benzodioxine May undergo ring-opening metabolism

The target compound’s diazepane-thiolane structure may offer better conformational adaptability for receptor binding compared to rigid fused thiadiazole systems .

Piperazine-Based Analogs with Benzodioxine Moieties

a) Doxazosin Mesylate
  • Structure : Piperazine (six-membered) instead of diazepane, linked to a benzodioxine-carbonyl group.
  • Bioactivity : α₁-Adrenergic receptor antagonist; used for hypertension .
Comparison with Target Compound
Property Target Compound Doxazosin Mesylate
Ring Size 7-membered (diazepane) 6-membered (piperazine)
Substituents Thiolane at position 4 Methoxy groups on quinazoline
Therapeutic Potential Unreported Antihypertensive

The diazepane core in the target compound could enable unique binding modes in enzymes or receptors compared to piperazine-based drugs like doxazosin .

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a compound of interest due to its potential biological activities. This compound, characterized by its unique structural features, has been studied for various pharmacological effects, particularly in the context of its interactions with biological systems.

Chemical Structure and Properties

The compound's molecular formula is C13H16N2O3C_{13}H_{16}N_{2}O_{3} with a molecular weight of approximately 248.28 g/mol. Its structure includes a benzodioxine moiety and a diazepane ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₆N₂O₃
Molecular Weight248.28 g/mol
Density1.246 g/cm³
Melting Point141 °C
Boiling Point437.2 °C at 760 mmHg

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit significant pharmacological properties:

  • Antihypertensive Activity : The compound acts as a selective α1-adrenoceptor antagonist, similar to doxazosin, which is known to relax smooth muscles in the prostate and vascular system .
  • Neuroprotective Effects : Studies suggest that derivatives of benzodioxine can provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress .
  • Antitumor Activity : There is emerging evidence that compounds containing the benzodioxine structure may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body:

  • Receptor Binding : The presence of the benzodioxine moiety allows for effective binding to adrenergic receptors, influencing cardiovascular responses.
  • Enzyme Inhibition : The diazepane structure may facilitate interactions with enzymes involved in neurotransmitter metabolism, enhancing neuroprotective outcomes.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Doxazosin Analogues : A study published in the British Journal of Clinical Pharmacology highlighted the efficacy of doxazosin analogues in managing hypertension and benign prostatic hyperplasia (BPH). The findings indicated that these compounds significantly reduced blood pressure and improved urinary flow rates in clinical settings .
  • Neuroprotective Study : Research conducted by de Leeuw et al. demonstrated that certain benzodioxine derivatives exhibited protective effects against neuronal injury in vitro by reducing oxidative stress markers and enhancing cell viability .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane?

The synthesis typically involves coupling the benzodioxine-carbonyl moiety with a functionalized diazepane-thiolan intermediate. A general procedure includes:

  • Step 1 : Activation of the benzodioxine carbonyl group using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or THF) .
  • Step 2 : Nucleophilic substitution or condensation with a pre-synthesized 4-(thiolan-3-yl)-1,4-diazepane derivative.
  • Step 3 : Purification via column chromatography and recrystallization. Key challenges include controlling regioselectivity during cyclization and minimizing side reactions involving the thiolan sulfur .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, particularly for the diazepane and thiolan rings. Aromatic protons in the benzodioxine ring appear as distinct doublets (δ 6.8–7.2 ppm) .
  • X-ray Diffraction : Resolves ambiguities in stereochemistry, as seen in analogous benzothiazepine derivatives where crystallography confirmed chair/twisted-boat conformations .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in the lab?

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy of intermediates.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile solvents (e.g., 1,4-dioxane or DCM) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the thiolan moiety .

Advanced Research Questions

Q. How can conflicting structural data (e.g., NMR vs. X-ray) be resolved during characterization?

  • Multi-Method Validation : Combine 2D NMR (COSY, NOESY) with X-ray crystallography. For example, in a related benzothiazinone study, crystallography clarified a misassigned 1,5-benzothiazepine structure initially proposed via NMR .
  • Computational Modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. What mechanistic insights explain the regioselectivity of the heterocyclization step in its synthesis?

  • Nucleophilic Attack : The thiolan sulfur acts as a nucleophile, attacking the activated carbonyl group. Steric hindrance from the diazepane ring directs regioselectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring six-membered ring formation over five-membered analogs .

Q. How can computational tools predict the compound’s bioactivity against neurological targets?

  • Docking Studies : Use AutoDock Vina to model interactions with GABAₐ or serotonin receptors, leveraging the diazepane scaffold’s similarity to known benzodiazepines .
  • QSAR Modeling : Correlate electronic parameters (ClogP, H-bond donors) with in vitro activity data from analogs .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. The benzodioxine ring’s electron-rich nature may increase susceptibility to oxidative cleavage .
  • Metabolic Stability : Use liver microsomes to identify cytochrome P450-mediated oxidation sites, particularly on the thiolan ring .

Q. How do solvent choices impact yield and purity in large-scale synthesis?

  • Green Chemistry : Replace 1,4-dioxane (a suspected carcinogen) with cyclopentyl methyl ether (CPME) for safer scalability .
  • Solvent Polarity : Lower-polarity solvents (e.g., toluene) improve yields by reducing side reactions in diazepane ring closure .

Q. What strategies address chirality challenges in synthesizing enantiopure derivatives?

  • Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during key cyclization steps to control stereocenters in the diazepane ring .

Q. How can in vivo studies be designed to evaluate neuropharmacological effects?

  • Animal Models : Test anxiolytic activity in elevated plus maze (EPM) assays using rodents. Compare dose-response curves with diazepam as a positive control .
  • Biomarker Analysis : Measure GABA levels in cerebrospinal fluid via LC-MS to correlate with behavioral outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.